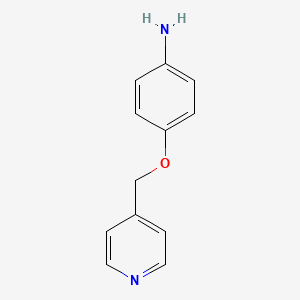

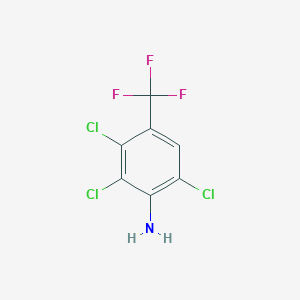

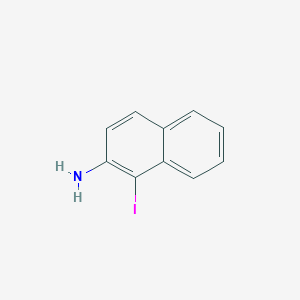

4-(Pyridin-4-ylmethoxy)aniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized and evaluated for antitumor activities . Another study reported the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives .Applications De Recherche Scientifique

1. Antitumor Activity

- Summary of Application : A series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized and biologically evaluated for antitumor activities .

- Methods of Application : The compounds were synthesized and their antitumor activity was evaluated on HL-60, K-562, MCF-7 and A498 cell lines .

- Results or Outcomes : Among all the compounds, the antitumor activity of one compound (referred to as 7k) was twice that of Imatinib on the aforementioned cell lines . This compound displayed significant anti-proliferation, anti-migration and anti-invasion effects on K-562 .

2. EGFR/HER2 Inhibition

- Summary of Application : Novel lapatinib derivatives possessing 4-anilinoquinazoline and imidazole scaffolds were developed and screened as EGFR/HER2 dual inhibitors .

- Methods of Application : The derivatives were synthesized and their inhibitory activity was evaluated .

- Results or Outcomes : Derivatives possessing 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety demonstrated outstanding ranges of percentage inhibition against EGFR (97.65–99.03%) and HER2 (87.16–96.73%) .

3. Antimicrobial and Antiviral Activities

- Summary of Application : Pyridine compounds, including those with a 4-(Pyridin-4-ylmethoxy)aniline structure, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities .

- Methods of Application : The compounds were synthesized and their antimicrobial and antiviral activities were evaluated .

- Results or Outcomes : Compounds 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one (110a and 110b) were found to be more potent against all tested strains, S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum .

4. Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

- Summary of Application : 4,4′-bis(pyrid-4-yl)biphenyl, a compound related to 4-(Pyridin-4-ylmethoxy)aniline, serves as a bridging ligand to coordinate to two metal ions, which is useful in the synthesis of MOFs and CPs .

- Methods of Application : The compounds were synthesized and their ability to form MOFs and CPs was evaluated .

- Results or Outcomes : The title salt was obtained as part of projects concerning new MOF and CP compounds .

5. Antimicrobial and Antiviral Activities

- Summary of Application : Pyridine compounds, including those with a 4-(Pyridin-4-ylmethoxy)aniline structure, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities .

- Methods of Application : The compounds were synthesized and their antimicrobial and antiviral activities were evaluated .

- Results or Outcomes : Compounds 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4- (pyridine-3-yl) azetidine-2-one (110a and 110b) were found to be more potent against all tested strains, S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum .

6. Sensor Applications

- Summary of Application : A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2- (1-methylbut-2-en-1-yl)aniline, were synthesized and characterized .

- Methods of Application : The compounds were synthesized and their ability to form sensors was evaluated .

- Results or Outcomes : The polymers are soluble in common organic solvents, so they can be used to make films. The electrical properties of the polymers were studied and their high sensitivity to moisture and ammonia was demonstrated .

Safety And Hazards

Orientations Futures

The development of anticancer drugs with high specificity and low toxicity is a research hotspot. Pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized, and the antiproliferative activity of these compounds was evaluated . This suggests that “4-(Pyridin-4-ylmethoxy)aniline” and similar compounds could be promising leads for further studies.

Propriétés

IUPAC Name |

4-(pyridin-4-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLBVAPFPIKDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546780 | |

| Record name | 4-[(Pyridin-4-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-4-ylmethoxy)aniline | |

CAS RN |

105350-42-3 | |

| Record name | 4-[(Pyridin-4-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1314192.png)

![Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-](/img/structure/B1314194.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)